![molecular formula C7H6BrN3 B180037 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-03-9](/img/structure/B180037.png)
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
“3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been studied for their potential as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . These methods are systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches to these derivatives have been reported extensively from 2017 to 2021 .
Molecular Structure Analysis
The molecular structure of “3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine” is represented by the linear formula C7H6BrN3 .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific derivative and reaction conditions . The reactions are systematized according to the method to assemble the pyrazolopyridine system .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine” include a molecular weight of 212.05 . It is a solid at room temperature .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. Its structure is pivotal in constructing pharmacophores due to its similarity to purine bases .
Development of Anticancer Agents
Researchers have explored the use of this compound in the design and synthesis of novel anticancer agents. Its incorporation into drug molecules can potentially enhance their efficacy against various cancer cell lines .
Biological Activity Profiling
The compound’s diverse substitution pattern allows for the creation of a library of derivatives, which can be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties .
Medicinal Chemistry
In medicinal chemistry, 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is used to develop new drugs with potential therapeutic applications. Its structural features are beneficial in targeting specific biological pathways .
Chemical Biology Studies
This compound is also used in chemical biology to study protein interactions and signaling pathways. It can act as a probe to understand the molecular mechanisms of diseases .
Material Science
Beyond biomedical applications, this compound can contribute to material science by being part of organic semiconductors or as a building block for organic light-emitting diodes (OLEDs) .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be synthesized to develop new pesticides or herbicides, offering a novel approach to pest and weed management .
Analytical Chemistry
Finally, in analytical chemistry, it can be used as a reagent or a standard in chromatographic methods to identify or quantify biological molecules .
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been associated with a wide range of biological activities .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Result of Action
Related compounds have shown inhibitory activity in various biological assays .
Future Directions
The future directions in the study of pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine”, involve further exploration of their potential as TRK inhibitors . This includes the development of more potent and selective inhibitors, as well as the investigation of their potential applications in the treatment of various cancers .
properties
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDWIHGOGVWCCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299004 |
Source
|
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
116855-03-9 |
Source
|
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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